Absolute Oral Bioavailability in Mice: Metomidate vs. Etomidate vs. Propoxate
In a direct head-to-head pharmacokinetic study using UPLC-MS/MS, metomidate demonstrated an absolute oral bioavailability of 21.3% in mice, which is 52% higher than etomidate (14.0%) and 39% higher than propoxate (15.3%) [1]. The study administered each compound intravenously at 1 mg/kg and orally at 10 mg/kg.
| Evidence Dimension | Absolute oral bioavailability |
|---|---|
| Target Compound Data | 21.3% |
| Comparator Or Baseline | Etomidate: 14.0%; Propoxate: 15.3% |
| Quantified Difference | Metomidate bioavailability is 1.52× etomidate and 1.39× propoxate |
| Conditions | Mice; intravenous (1 mg/kg) and oral (10 mg/kg) administration; plasma analyzed via UPLC-MS/MS |
Why This Matters
Higher oral bioavailability indicates greater systemic exposure per dose, which may reduce the required dosage for oral research applications or forensic detection.
- [1] Ma, J., Zhuo, S., Chen, S., Dong, X., Hu, L., & Wang, X. (2025). Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and Propoxate in Mice Using UPLC–MS/MS. Biomedical Chromatography, 39(12), e70242. PMID: 41134078. View Source
